ZINC METASILICATE

Description

Structure

2D Structure

Properties

CAS No. |

11126-29-7 |

|---|---|

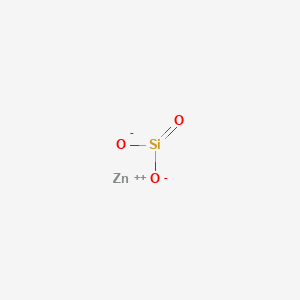

Molecular Formula |

O3SiZn |

Molecular Weight |

141.5 g/mol |

IUPAC Name |

zinc;dioxido(oxo)silane |

InChI |

InChI=1S/O3Si.Zn/c1-4(2)3;/q-2;+2 |

InChI Key |

XSMMCTCMFDWXIX-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Zn+2] |

Canonical SMILES |

[O-][Si](=O)[O-].[Zn+2] |

Other CAS No. |

13814-85-2 13597-65-4 11126-29-7 |

Origin of Product |

United States |

Synthesis Methodologies and Precursor Chemistry of Zinc Metasilicate

Solid-State Reaction Approaches for Zinc Metasilicate (B1246114)

Solid-state synthesis, often referred to as the ceramic method, is a traditional and widely used technique for producing polycrystalline materials like zinc metasilicate. sigmaaldrich.com This method involves the direct reaction of solid precursors at elevated temperatures to form the desired compound. sigmaaldrich.com

High-Temperature Synthesis Regimes

High-temperature solid-state reaction is a conventional method for preparing this compound. This process typically involves intimately mixing stoichiometric amounts of zinc-containing and silicon-containing precursors, such as zinc oxide (ZnO) and silicon dioxide (SiO₂), followed by calcination at high temperatures. researchgate.net The reaction generally requires temperatures exceeding 1000°C, often in the range of 1100°C to 1400°C, to achieve the formation of the willemite phase. researchgate.net The prolonged heating at these elevated temperatures facilitates the diffusion of ions and the subsequent chemical reaction to form the zinc silicate (B1173343) crystal structure.

The synthesis of rare earth ion-doped willemite for phosphor applications often employs solid-state methods that can involve annealing temperatures even greater than those used in sol-gel techniques, sometimes reaching up to 1400°C. nih.govmdpi.com These high temperatures are necessary to ensure the formation of a well-crystallized host lattice and the effective incorporation of dopant ions.

Low-Temperature Solid-State Reactions for this compound Thin Films

Recent advancements have led to the development of low-temperature solid-state reaction methods, particularly for the synthesis of zinc silicate thin films. One innovative approach involves a solid-state reaction between sputtered layers of silicon and zinc oxide. lidsen.comlidsen.com This method allows for the formation of amorphous, transparent zinc silicate thin films at significantly lower temperatures, ranging from 300°C to 560°C. lidsen.comlidsen.com

In this process, thin layers of Si and ZnO are deposited by radio-frequency sputtering and then annealed. The annealing temperature and duration, along with the thickness of the initial layers, are critical parameters that control the reaction mechanism and the final composition of the thin film. lidsen.comlidsen.com This technique is particularly advantageous for applications in electronics and photovoltaics where high-temperature processing could damage underlying device structures. lidsen.com

Precursor Effects on this compound Reaction Pathways

The choice of precursors plays a crucial role in the solid-state synthesis of this compound, significantly influencing the reaction kinetics and the temperature required for phase formation. Studies have shown that the reactivity of the precursors can vary substantially. For instance, a comparison between three precursors with the same 2ZnO·SiO₂ stoichiometry—a nitrate-derived gel, a chloride-derived gel, and a mixture of crystalline oxides (ZnO and quartz)—revealed significant differences in reactivity. tandfonline.com

The nitrate-derived gel was found to be the most reactive, with the formation of willemite being completed almost immediately upon reaching 1400°C. tandfonline.com The chloride-derived gel showed intermediate reactivity, while the crystalline oxide mixture was the least reactive, requiring longer soaking times at high temperatures. tandfonline.com At 1200°C, the nitrate (B79036) precursor reaction was complete within 6-7 hours, whereas the chloride precursor required 80 hours. tandfonline.com This highlights that the homogeneity and chemical nature of the precursors, particularly in gel forms, can lower the energy barrier for the reaction and promote faster formation of this compound. The morphology of the final product is also influenced by the precursor used. For example, using zinc nitrate and zinc acetate (B1210297) as precursors can lead to different morphologies of the resulting ZnO, which in turn affects the formation of the silicate. mdpi.com

| Precursor System | Synthesis Temperature (°C) | Key Findings |

| ZnO and SiO₂ (crystalline oxides) | 1200 - 1400 | Least reactive, requires prolonged heating. tandfonline.com |

| Zinc chloride-derived gel and colloidal silica (B1680970) | 1200 | Intermediate reactivity, reaction complete after 80 hours. tandfonline.com |

| Zinc nitrate-derived gel and colloidal silica | 1000 - 1400 | Most reactive, rapid formation of willemite. tandfonline.com |

| Sputtered Si and ZnO thin layers | 300 - 560 | Forms amorphous zinc silicate thin films at low temperatures. lidsen.comlidsen.com |

Solution-Based Synthesis Techniques for this compound

Solution-based synthesis methods offer several advantages over solid-state reactions, including better control over particle size and morphology, improved homogeneity, and often lower reaction temperatures. These techniques involve the reaction of precursors in a liquid medium to form the desired product.

Hydrothermal and Solvothermal Methods for this compound Nanostructures

Hydrothermal and solvothermal synthesis are versatile methods for producing a wide array of nanostructured materials, including zinc silicate. These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave. researchgate.net The crystallization of Zn₂SiO₄ via hydrothermal methods can occur at temperatures as low as 100°C. researchgate.net

In a typical hydrothermal synthesis of zinc silicate nanostructures, zinc precursors like zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or zinc acetate are used as the zinc source, and a silicon source such as tetraethyl orthosilicate (B98303) (TEOS) is employed. researchgate.netresearchgate.net The reaction temperature and the concentration of reactants are key parameters that influence the final product. researchgate.net For instance, submicrometer willemite phase zinc silicate has been synthesized at 110°C using a microwave-assisted hydrothermal method. researchgate.net Other studies have reported the synthesis of Mn-doped Zn₂SiO₄ rod-like nanoparticles at 280°C using ZnCl₂ and Na₂SiO₃. researchgate.net The morphology of the resulting nanostructures can be controlled by adjusting synthesis parameters, leading to the formation of nanosheets, nanoflowers, or nanoparticles. researchgate.net

| Precursors | Method | Temperature (°C) | Resulting Nanostructure |

| Zn(NO₃)₂·6H₂O and TEOS | Microwave-Assisted Hydrothermal | 110 | Submicrometer particles researchgate.net |

| ZnCl₂ and Na₂SiO₃ | Hydrothermal | 280 | Rod-like nanoparticles researchgate.net |

| ZnSO₄·7H₂O and TEOS | Hydrothermal | Not specified | Nanosheets, nanoflowers, nanoparticles researchgate.net |

Sol-Gel Processing Routes for Zinc Silicate Formations

The sol-gel process is a wet-chemical technique widely used for the fabrication of ceramic and glass materials. wikipedia.org It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. wikipedia.org This method allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.

For the synthesis of zinc silicate, the sol-gel process typically starts with metal alkoxides as precursors, such as tetraethyl orthosilicate (TEOS) for the silica network and a zinc salt like zinc chloride (ZnCl₂), zinc acetate (Zn(CH₃COO)₂), or zinc nitrate for the zinc component. mdpi.comrsc.org The precursors are dissolved in a solvent, commonly ethanol, and undergo hydrolysis and condensation reactions upon the addition of water and a catalyst (e.g., HCl). rsc.orgmdpi.com

The process involves several stages:

Hydrolysis and Condensation: TEOS hydrolyzes to form silicic acid, which then undergoes condensation reactions with other silicic acid molecules or with the zinc precursor to form a three-dimensional Si-O-Zn network. youtube.com

Gelation: As the condensation reactions proceed, the viscosity of the sol increases until a rigid, porous gel is formed. youtube.com

Aging and Drying: The gel is aged to strengthen the network and then dried to remove the solvent, resulting in a xerogel or aerogel. youtube.com

Calcination: The dried gel is heat-treated at elevated temperatures to remove residual organics and crystallize the amorphous gel into the desired zinc silicate phase, such as willemite (α-Zn₂SiO₄). mdpi.comyoutube.com

The final properties of the zinc silicate are highly dependent on the processing parameters, including the type of precursor, the molar ratio of reactants, the pH of the solution, and the calcination temperature. mdpi.comresearchgate.net For example, using ZnCl₂ as a precursor can lead to materials with large surface areas after sintering. rsc.org The transformation from the initial gel to the crystalline α-Zn₂SiO₄ phase often occurs through intermediate phases, with the final crystallization temperature typically being around 900-1000°C. mdpi.comjkcs.or.kr

| Zinc Precursor | Silicon Precursor | Catalyst | Calcination Temperature (°C) | Key Outcome |

| Zinc Chloride (ZnCl₂) | TEOS | HCl | 500 - 700 | Crack-free particles, large surface area, formation of Zn₂SiO₄ crystallites at 700°C. rsc.org |

| Zinc Acetate (Zn(CH₃COO)₂) | TEOS | HCl | Not specified | Suitable for preparing shaped particles. rsc.org |

| Zinc Nitrate | Sodium Silicate | - | 900 | Formation of pure willemite phase with 50 nm particle size. researchgate.netjkcs.or.kr |

| Zinc Chloride (ZnCl₂) | TEOS | - | 1000 | Transformation into α-phase Zn₂SiO₄. mdpi.com |

Co-precipitation Strategies for this compound Pigments

Co-precipitation followed by hydrothermal treatment represents a viable strategy for the synthesis of crystalline zinc silicate minerals with desirable pigmenting properties. This method allows for the formation of fine and uniform particles. In a typical process, a gel of zinc silicate is first formed through the reaction of a zinc precursor, such as zinc nitrate, with a silicate precursor, like ethyl silicate. This co-precipitation step ensures a homogeneous mixture of the reactants at a molecular level.

Following co-precipitation, the resulting gel is subjected to a hydrothermal treatment. This treatment is carried out in an autoclave under elevated temperature and pressure. The specific conditions of the hydrothermal process, such as temperature, pressure, and duration, are critical in determining the final crystalline phase of the zinc silicate. For instance, hydrothermal treatment at temperatures in the range of 180 to 210°C under high pressure can yield zinc silicate of the sauconite type. By increasing the temperature of the hydrothermal treatment, other crystalline forms such as hemimorphite or willemite can be obtained google.com. The willemite form of zinc silicate, in particular, can also be synthesized by first preparing the hemimorphite type and subsequently heating and dehydrating it at temperatures exceeding 750°C researchgate.net. This approach provides a pathway to crystalline zinc silicate pigments with controlled particle size and uniformity, which are crucial characteristics for pigment applications google.comresearchgate.net.

| Parameter | Condition | Resulting Zinc Silicate Phase | Reference |

| Precursors | Zinc Nitrate, Ethyl Silicate | Coprecipitation Gel | google.com |

| Initial Treatment | Hydrothermal | Sauconite | google.com |

| Temperature | 180-210°C | ||

| Pressure | 500-40,000 psi | ||

| Subsequent Treatment | Higher Temperature Hydrothermal | Hemimorphite or Willemite | google.com |

| Alternative Method | Heating Hemimorphite (>750°C) | Willemite | researchgate.net |

Wet-Chemical Synthesis for this compound Interfacial Layers

Wet-chemical methods offer a versatile approach for the fabrication of zinc silicate interfacial layers, particularly for applications such as protective coatings on metallic surfaces. One such method involves the formation of a zinc silicate polymer protection layer on a zinc substrate. This process is initiated by coating the zinc surface with a lithium silicate (Li₂Si₅O₁₁) solution.

The formation of the zinc silicate layer proceeds through a series of reactions. Initially, the solvent (water) evaporates, leading to the concentration of the silicate/zinc film. This is followed by an insolubilization step where a silicate matrix begins to form, incorporating zinc ions from the substrate surface. Further hydrolysis of the silicate occurs, facilitated by atmospheric carbon dioxide dissolving in residual water to form carbonic acid. This leads to the production of polysilicic acid, which then reacts with zinc ions to create a three-dimensional zinc silicate polymer network. This network, characterized by strong -Zn-O-Si-O-Zn- bonds, imparts excellent mechanical strength to the resulting interfacial layer. The concentration of the initial lithium silicate solution is a key parameter that influences the morphology and completeness of the resulting zinc silicate coating mdpi.com.

| Step | Process | Chemical Transformation | Key Feature | Reference |

| 1 | Initial Curing | Evaporation of water, concentrating the silicate/zinc film. | Concentration of reactants | mdpi.com |

| 2 | Insolubilization | Formation of a silicate matrix with zinc ions from the substrate. | Matrix formation | mdpi.com |

| 3 | Further Hydrolysis | Silicate hydrolysis in the presence of carbonic acid. | Acid-catalyzed hydrolysis | mdpi.com |

| 4 | Polymerization | Reaction of polysilicic acid with zinc ions. | Formation of a 3D -Zn-O-Si-O-Zn- network | mdpi.com |

Vapor Deposition and Thin Film Fabrication of this compound

Sputtering-Based Approaches for Zinc Silicate Composites

Sputtering is a prominent physical vapor deposition technique for the fabrication of zinc silicate composite thin films. This method involves the deposition of stratified layers of silicon and zinc oxide onto a substrate using radio-frequency (RF) magnetron sputtering. The precursors for this process are typically high-purity silicon and zinc oxide targets. The sputtering process is carried out in a controlled atmosphere, and the thickness of the deposited layers can be precisely controlled by adjusting the deposition time and power supplied to the sputtering targets.

Following the deposition of the precursor layers, a solid-state reaction is induced through a thermal annealing process in a vacuum. This reaction, conducted at relatively low temperatures ranging from 300°C to 560°C, leads to the formation of an amorphous zinc silicate matrix lidsen.comlidsen.com. The composition and properties of the final zinc silicate composite can be tailored by controlling the molar ratio of zinc to silicon in the precursor layers and the annealing parameters such as temperature and duration lidsen.com. This sputtering-based approach is scalable and allows for the synthesis of chemically stable, transparent zinc silicate thin films with a high refractive index and low dielectric constants lidsen.comlidsen.com.

| Parameter | Description | Typical Values | Reference |

| Deposition Technique | Radio-Frequency Magnetron Sputtering | - | lidsen.com |

| Precursors (Targets) | Silicon (Si), Zinc Oxide (ZnO) | - | lidsen.com |

| Substrate | Various, e.g., quartz, silicon wafers | - | lidsen.com |

| Post-Deposition Treatment | Thermal Annealing in Vacuum | 300°C - 560°C | lidsen.comlidsen.com |

| Resulting Material | Amorphous Zinc Silicate Composite Thin Film | - | lidsen.com |

Controlled Growth of this compound Thin Film Composites

The controlled growth of this compound thin film composites via sputtering and subsequent solid-state reaction allows for the inclusion of other phases within the zinc silicate matrix, such as silicon nanostructures or zinc oxide nanocrystals lidsen.comlidsen.com. The presence and quantity of these guest phases are determined by careful control over the reaction parameters.

The key factors influencing the final composition of the composite are the annealing temperature and duration, as well as the thickness of the initial sputtered silicon and zinc oxide layers. For instance, a high annealing temperature and/or a longer annealing duration, combined with thin sputtered layers, favor the formation of a more homogeneous and transparent zinc silicate matrix. Conversely, lower annealing temperatures or shorter durations, particularly with thicker precursor layers, can result in an incomplete reaction, leading to the dispersion of unreacted silicon and/or zinc oxide nanoaggregates within the zinc silicate host lidsen.com. This ability to control the guest-host composition allows for the tuning of the optical and electrical properties of the thin film for specific applications lidsen.com.

| Reaction Parameter | Effect on Composite Composition | Resulting Property | Reference |

| High Annealing Temperature / Long Duration | Complete reaction of Si and ZnO precursors. | Transparent, single-phase zinc silicate matrix. | lidsen.com |

| Low Annealing Temperature / Short Duration | Incomplete reaction of precursors. | Zinc silicate matrix with dispersed Si and/or ZnO nanoaggregates. | lidsen.com |

| Thin Sputtered Layers | Favors complete reaction. | Homogeneous zinc silicate film. | lidsen.com |

| Thick Sputtered Layers | Can lead to incomplete reaction. | Composite with guest phases. | lidsen.com |

Non-Conventional Synthesis Pathways for this compound Systems

Waste Material Derived Synthesis of Zinc-Interacting Silicates

The synthesis of zinc silicates from waste materials presents a sustainable and cost-effective alternative to conventional methods that rely on high-purity chemical precursors. Various industrial and agricultural byproducts rich in silica can be utilized as the silicon source for the synthesis of zinc-interacting silicates.

One notable example is the use of sugarcane bagasse fly ash, a byproduct of biomass incineration, which is rich in silicon dioxide. In a typical process, sodium silicate is first extracted from the sugarcane bagasse fly ash. This is then reacted with a zinc source under controlled pH conditions. The resulting product is then calcined at elevated temperatures to yield zinc silicate. The molar ratio of zinc to silicon is a critical parameter that can be varied to control the properties of the final product researchgate.net. Similarly, rice husk ash, another agricultural residue with high silica content, can be processed to produce zinc silicate glass-ceramics through a solid-state reaction with zinc oxide at high temperatures mdpi.com.

Industrial wastes such as iron ore tailings have also been successfully employed as a silica source for the synthesis of mesoporous zinc silicate composites. The process involves the extraction of silica from the tailings and subsequent reaction with a zinc precursor. This approach not only provides a value-added application for industrial waste but also leads to the formation of zinc silicate materials with potential applications in areas such as dye removal.

| Waste Material | Precursor Treatment | Synthesis Method | Resulting Zinc Silicate Product | Reference |

| Sugarcane Bagasse Fly Ash | Extraction of sodium silicate. | Reaction with a zinc source, followed by calcination. | Zinc silicate for adsorbent applications. | researchgate.net |

| Rice Husk Ash (RHA) | Used directly as a silica source. | Solid-state reaction with zinc oxide at high temperatures. | Zinc silicate glass-ceramics. | mdpi.com |

| Iron Ore Tailings | Extraction of silica. | Reaction with a zinc precursor. | Mesoporous zinc silicate composites. |

Crystallographic Investigations and Phase Transformation Dynamics of Zinc Metasilicate

Polymorphism and Structural Variants of Zinc Silicate (B1173343) Compounds

Zinc silicate compounds are known to exist in various polymorphic forms and structural variants, including both crystalline and amorphous states. lidsen.comlidsen.com These different arrangements of atoms lead to distinct physical and chemical properties, making them suitable for a range of applications. The two primary stoichiometries are zinc metasilicate (B1246114) (ZnSiO₃) and zinc orthosilicate (B98303) (Zn₂SiO₄). lidsen.comlidsen.com

Zinc metasilicate (ZnSiO₃) can crystallize in an orthorhombic phase with the space group Pbca. researchgate.netunit.no This phase has been synthesized at high pressures and temperatures. unit.no However, studies indicate that the orthorhombic phase of ZnSiO₃ is generally considered metastable under all conditions. researchgate.netunit.no In this structure, the zinc atoms exhibit both octahedral and tetrahedral coordination with oxygen atoms. unit.no The difference in total energy between the orthorhombic and monoclinic phases of ZnSiO₃ is small, suggesting that transformations between these two phases can be readily induced by changes in temperature or pressure. researchgate.netunit.no

This compound also exists in monoclinic phases. lidsen.comlidsen.com Density functional theory calculations have identified two monoclinic modifications with space groups P2₁/c and C2/c. researchgate.netunit.no The P2₁/c phase is found to be the most stable form of ZnSiO₃. researchgate.netunit.no The C2/c phase is typically not stable at atmospheric pressure but can be formed from the reaction of willemite (Zn₂SiO₄) with quartz at approximately 3 GPa. unit.no At higher pressures, around 10-15 GPa, it can transform into an ilmenite (B1198559) structure. unit.no The small energy difference between the C2/c monoclinic and the Pbca orthorhombic phases suggests they can coexist under certain pressure ranges. researchgate.netunit.no

Zinc orthosilicate (Zn₂SiO₄), commonly known as willemite, has several polymorphic forms, including rhombohedral and cubic (spinel-type) phases. lidsen.comlidsen.com The most common and stable form is α-Zn₂SiO₄, which has a rhombohedral crystal structure. osti.govugm.ac.id In this structure, both zinc and silicon atoms are tetrahedrally coordinated with oxygen atoms, forming a complex framework. researchgate.net

A cubic spinel-type phase of Zn₂SiO₄ has also been studied, often by analogy with the corresponding magnesium silicate (Mg₂SiO₄) structure due to a lack of direct experimental data for the zinc compound. unit.no Theoretical calculations suggest that the rhombohedral phase is the ground state, which can transform into a tetragonal phase and then into a spinel modification under high pressure. unit.no

Zinc silicates can exist in an amorphous, or non-crystalline, state. lidsen.comlidsen.com These amorphous materials can be synthesized through methods like sputtering and sol-gel processes. lidsen.comlidsen.com The amorphous state is often a precursor to crystalline phases, and the transition is governed by crystallization kinetics.

The crystallization of amorphous zinc silicate often begins with the formation of metastable phases. For instance, in glass-ceramics, the crystallization process can be initiated by heat treatment, leading to the formation of crystalline phases from the amorphous glass matrix. mdpi.comelsevier.es Studies on the crystallization kinetics of lithium zinc silicate and barium zinc borosilicate glasses have shown that the process can be analyzed using models like the Matusita-Sakka equation to understand the nucleation and growth mechanisms. researchgate.netulisboa.pt The crystallization can proceed from the surface or from the bulk of the material, and the specific mechanism depends on the composition and heat treatment conditions. researchgate.netulisboa.pt The process often starts with the formation of a metastable β-Zn₂SiO₄ phase, which then transforms into the stable α-Zn₂SiO₄ phase upon further heating. ceramics-silikaty.czuni-konstanz.de

Phase Transition Mechanisms in Zinc Silicate Systems

The transformation from the metastable β-phase of zinc orthosilicate (β-Zn₂SiO₄) to the thermodynamically stable α-phase (α-willemite) is a well-documented phenomenon in zinc silicate systems. osti.govceramics-silikaty.czuni-konstanz.de The β-phase is often formed as an initial product during the devitrification of zinc silicate-containing glasses or through certain chemical synthesis routes at lower temperatures. ceramics-silikaty.czuni-konstanz.de

The β-Zn₂SiO₄ phase is thermodynamically metastable and will convert to the stable α-willemite form upon heating. ceramics-silikaty.cz The rate of this transformation is highly dependent on temperature. At temperatures around 1000°C, the conversion is rapid, while it is very slow below 600°C. ceramics-silikaty.cz This transformation involves a rearrangement of the atomic structure from the crystal structure of the β-phase to the more stable framework of α-willemite. ugm.ac.idceramics-silikaty.cz The presence of certain mineralizers, such as boric acid, can promote the formation of the α-phase at lower temperatures. ugm.ac.id This phase transition is irreversible, meaning the α-phase does not revert back to the β-phase upon cooling. mdpi.com

High-Pressure Polymorphic Transitions of this compound

This compound (ZnSiO₃) undergoes several polymorphic transitions under high-pressure conditions. The monoclinic phase (P2₁/c) is considered the most stable form at ambient pressure. However, as pressure increases, a sequence of structural phase transitions occurs. unit.no

Studies have shown that at high pressures, the monoclinic C2/c phase of ZnSiO₃ can coexist with an orthorhombic Pbca modification. unit.no The small differences in their equilibrium volumes and total energies suggest that transformations between these two phases can be readily induced by changes in temperature, pressure, or chemical composition. unit.no This also helps to explain the observed metastability of the orthorhombic phase under various conditions. unit.no

Further increases in pressure lead to the following transition sequence for ZnSiO₃ polymorphs:

Monoclinic (P2₁/c) → Monoclinic (C2/c) → Rhombohedral (R-3) unit.no

In the broader zinc silicate (Zn₂SiO₄) system, high-pressure studies have also revealed a series of phase transitions. The ground state for Zn₂SiO₄ is the rhombohedral (R-3) phase. unit.no With increasing pressure, the following sequence of structural transformations is observed:

Rhombohedral (R-3) → Tetragonal (I-42d) → Orthorhombic (Pbca) → Orthorhombic (Imma) → Cubic (Fd-3m) → Orthorhombic (Pbnm) unit.no

The transition from the rhombohedral (R-3) to the tetragonal (I-42d) phase occurs at approximately 0.8 GPa, accompanied by a volume shrinkage of 7.3 ų/formula unit. unit.no The subsequent transition to the orthorhombic (Pbca) phase takes place at a much higher pressure of 15.0 GPa, with a smaller volume shrinkage of 0.8 ų/formula unit. unit.no

It is worth noting that for zinc germanate (ZnGeO₃), a related compound, the ilmenite structure transforms to an orthorhombic perovskite phase at around 30 GPa. researchgate.net Upon release of pressure, this perovskite phase converts to a lithium niobate structure. researchgate.netresearchgate.net

Temperature-Induced Phase Evolution in Zinc Silicates

Temperature plays a crucial role in the phase evolution of zinc silicates. Synthesis and heat treatment processes often lead to the formation of different polymorphs.

In the synthesis of zinc silicate from zinc oxide (ZnO) and silicon dioxide (SiO₂), the willemite (α-Zn₂SiO₄) phase is a common product at elevated temperatures. researchgate.netnih.gov Studies have shown that the formation of Zn₂SiO₄ can begin at temperatures around 800°C. researchgate.net

The transformation from the metastable β-Zn₂SiO₄ phase to the stable α-Zn₂SiO₄ (willemite) phase has been observed to start at approximately 700°C. researchgate.net Well-crystallized α-Zn₂SiO₄ can be obtained at 900°C. researchgate.net Interestingly, once the α phase is formed, it does not typically revert to the β phase, indicating the irreversible nature of this transformation under certain conditions. mdpi.com

The calcination temperature significantly influences the resulting phases. For instance, in one study, calcination of a precursor material between 300 and 500°C resulted in a mixture of hemimorphite (Zn₄Si₂O₇(OH)₂·nH₂O), zincite (ZnO), and willemite (Zn₂SiO₄). nih.gov Complete transformation of hemimorphite to willemite was achieved at 600°C. nih.gov At temperatures of 700°C and higher, well-developed crystalline structures of willemite and zincite are observed. nih.gov

Furthermore, in the synthesis of Eu³⁺-doped zinc/silicate phosphors, the material retained an amorphous structure up to 600°C. acs.org At calcination temperatures above 700°C, the crystalline structure of Zn₂SiO₄ (willemite) began to emerge. acs.org

Crystallite Size and Morphology Control in this compound Synthesis

Nanostructure Formation and Manipulation

The synthesis of zinc oxide (ZnO), a precursor for zinc silicates, allows for the formation of a wide variety of nanostructures, including nanoparticles, nanorods, nanowires, and nanobelts. encyclopedia.pubmdpi.comnih.gov The morphology of these nanostructures can be controlled by adjusting synthesis parameters such as temperature, pH, reaction time, and the concentration of precursors. mdpi.comnih.gov

Common methods for synthesizing ZnO nanostructures include:

Vapor-Solid (VS) and Vapor-Liquid-Solid (VLS) Processes: These methods involve the reaction of zinc vapor with oxygen at high temperatures to form ZnO nanostructures. encyclopedia.pubnih.gov

Hydrothermal Synthesis: This technique utilizes aqueous solutions of zinc salts and other reagents at elevated temperatures and pressures to grow nanostructures like nanorods and nanowires. encyclopedia.pubmdpi.com

Electrodeposition: An electric current is used to facilitate the deposition of ZnO nanostructures on an electrode, offering a cost-effective and environmentally friendly approach. encyclopedia.pub

Sol-Gel Method: This wet-chemical technique involves the creation of a sol from precursors, which then undergoes a gelation process to form a network that can be converted into nanostructured materials. mdpi.com

The resulting ZnO nanostructures can then be used as templates or reactants for the synthesis of zinc silicate nanostructures. For example, by controlling the initial morphology of ZnO, it is possible to influence the final morphology of the resulting zinc silicate.

Nanosheet Array Architectures of this compound

Recent research has focused on the development of this compound (ZnSiO₃) with specific architectures, such as nanosheet arrays. These structures can be synthesized directly onto a zinc foil substrate through a low-temperature wet-chemical method. nih.gov

The formation of these ZnSiO₃ nanosheet arrays follows an "etching-nucleation-growth" mechanism. nih.gov This process allows for the creation of a uniform and porous interface layer on the zinc foil. nih.gov The resulting nanosheet arrays have been shown to be beneficial in applications such as aqueous zinc-ion batteries, where they can guide the uniform deposition of zinc ions and improve the battery's lifespan. nih.govacs.org The hierarchical structure of these nanosheet arrays can also help to optimize stress distribution during electrochemical cycling.

Lattice Dynamics and Phonon Spectroscopy of Zinc Silicates

The study of lattice dynamics and phonon spectroscopy provides valuable insights into the vibrational properties of zinc silicates. These properties are fundamental to understanding the material's thermodynamic behavior, thermal conductivity, and interactions with light.

For willemite (Zn₂SiO₄), theoretical calculations have been employed to simulate its infrared and Raman spectra. researchgate.netect-journal.kzsemanticscholar.org These simulations are based on the calculation of force constants and vibrational states within the crystal lattice. researchgate.netect-journal.kzsemanticscholar.org The calculated spectra show good agreement with experimental data. researchgate.netect-journal.kzsemanticscholar.org

The vibrational spectrum of willemite can be assigned to specific atomic motions:

350-460 cm⁻¹: Deformation vibrations of the O-Si-O valence angles within the silicate ions. semanticscholar.org

200-350 cm⁻¹: Deformation vibrations of the O-Zn-O and Zn-O-Zn valence angles. semanticscholar.org

Below 200 cm⁻¹: Crystal lattice vibrations. semanticscholar.org

By analyzing the phonon spectrum across the Brillouin zone, it is possible to determine the density of phonon states. researchgate.netect-journal.kzsemanticscholar.org This information is crucial for calculating thermodynamic functions such as heat capacity and entropy. researchgate.netect-journal.kzsemanticscholar.org

Advanced Spectroscopic Characterization of Electronic and Vibrational States in Zinc Metasilicate

Vibrational Spectroscopy of Zinc Metasilicate (B1246114)

Vibrational spectroscopy serves as a powerful tool for probing the bonding and structural arrangement within zinc metasilicate.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Si-O(-Zn) Stretching and Functional Groups

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of this compound. The formation of zinc silicate (B1173343) is confirmed by a noticeable shift in the Si-O stretching peak from the typical 1100 cm⁻¹ for stoichiometric silica (B1680970) to a lower value of 1060 cm⁻¹. lidsen.comlidsen.com This shift, along with a broadband at 930–940 cm⁻¹, is attributed to the Si-O(-Zn) stretching in both this compound (ZnSiO₃) and zinc orthosilicate (B98303) (Zn₂SiO₄). lidsen.comlidsen.com

Further analysis of FTIR spectra reveals several key absorption bands. Bands observed at 492, 575, and 1059 cm⁻¹ can be assigned to Zn-O stretching vibrations. researchgate.net Additionally, peaks in the range of 430-456 cm⁻¹ are associated with Zn-O vibrations in ZnO₄ tetrahedra, while a broad band at 550 cm⁻¹ indicates the Zn-O symmetric stretching vibration. researchgate.net The presence of Si-O-Zn bonds is further supported by absorption in the 870–970 cm⁻¹ range. researchgate.net The decrease in intensity of Si-O stretching bands in the 600-800 cm⁻¹ region with increasing zinc content suggests a reduction in the concentration of SiO₄ tetrahedra. researchgate.net

Interactive Table: Key FTIR Absorption Bands in this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1060 | Si-O stretching (shifted from 1100 cm⁻¹) | lidsen.comlidsen.com |

| 930–940 | Si-O(-Zn) stretching | lidsen.comlidsen.com |

| 870–970 | Si-O-Zn stretching or Si-O stretching split by Si(IV)-O-Zn(VI) | researchgate.net |

| 492, 575, 1059 | Zn-O stretching vibrations | researchgate.net |

| 430–456 | Zn-O vibrations in ZnO₄ tetrahedra | researchgate.net |

| 550 | Zn-O symmetric stretching vibration | researchgate.net |

| 624 | Stretching vibrations of ZnO | researchgate.net |

| 620 | Asymmetric stretching of ZnO₄ and torsional vibrations of SiO | researchgate.net |

Raman Spectroscopy for Structural Identification and Silicon/Zinc Oxide Phases

Raman spectroscopy provides complementary information for the structural identification of this compound and the detection of any unreacted silicon or zinc oxide phases. lidsen.comlidsen.com In composites, clear evidence of nano-crystalline silicon and zinc oxide can be obtained through micro-Raman analysis. lidsen.comlidsen.com

The characteristic peak for the transverse optic (TO) mode of crystalline silicon, typically at 520 cm⁻¹ in bulk form, shifts to lower Raman values as the crystallite size decreases. lidsen.comlidsen.com For instance, a peak at 517 cm⁻¹ has been observed. lidsen.com Deconvolution of the Raman spectrum is often necessary to distinguish this from the E₂(T) mode of zinc oxide, which normally appears at 438 cm⁻¹ in its bulk crystalline form, and from amorphous silicon signals in the same spectral region. lidsen.comlidsen.com The Raman spectrum of zinc oxide nanocomposites typically shows a major peak around 438 cm⁻¹ corresponding to the E₂H phonon mode, with other peaks at approximately 333, 382, 417–424, and 574 cm⁻¹ attributed to E₂H–E₂L, A₁(TO), E₁(TO), and E₁(LO) modes, respectively. ifmo.ru

Electron Spectroscopy Techniques for this compound Systems

Electron spectroscopy techniques are crucial for analyzing the surface chemistry, elemental composition, and distribution within this compound materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental States

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the constituent elements. In the analysis of this compound, the Zn 2p spectrum shows a spin-orbit splitting of approximately 23 eV. thermofisher.com While the binding energy shifts for zinc compounds are generally small in the Zn 2p₃/₂ region (typically 1021 eV - 1023 eV), making chemical state differentiation difficult with XPS alone, the use of the modified Auger parameter can provide corroborating evidence. thermofisher.comsurfacesciencewestern.com For insulating samples, spectra are often charge-corrected to the adventitious C 1s peak at 284.8 eV. surfacesciencewestern.com In some cases, an increase in Zn–(OH)₂ bonds has been observed at higher Zn/Si molar ratios, indicating a disordered inclusion of zinc. researchgate.net

Interactive Table: XPS Binding Energies for Elements in Zinc-Containing Systems

| Element | Orbital | Binding Energy (eV) | Species/State | Reference |

| Zn | 2p₃/₂ | 1021 - 1023 | Zn compounds | thermofisher.com |

| C | 1s | 284.8 | Adventitious Carbon (Reference) | surfacesciencewestern.com |

X-ray Fluorescence (XRF) for Stoichiometric Doping Analysis

X-ray Fluorescence (XRF) is a bulk analytical technique used to determine the elemental composition of materials. It has been effectively employed to confirm the stoichiometric doping of silica nanoparticles with zinc. researchgate.net For instance, XRF spectra have verified the intended precursor concentrations of 1%, 3%, and 6% in Zn-doped silica materials. researchgate.net However, in some cases, elemental analysis with XRF can be challenging if the signals for different elements, such as sodium and zinc, overlap. univ-lille.fr

Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Mapping and Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDAX), often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is a powerful technique for elemental mapping and confirming the composition of this compound. bruker.combruker.com EDS analysis allows for the visualization of the spatial distribution of zinc, silicon, and oxygen, confirming their homogeneous distribution within the material. researchgate.net In studies of zinc-doped materials, EDS elemental maps have shown a uniform and homogeneous distribution of elements in the apatite phase, whereas in the fluorite phase, significant inhomogeneity of Zn, O, and Si can occur due to the formation of crystalline ZnO. researchgate.net This technique is invaluable for identifying the presence and distribution of constituent elements, thereby confirming the successful synthesis of the desired compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of Zinc-Silicate Structures

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive technique for investigating the local atomic environment in zinc-silicate materials. Particularly in the solid state, NMR can provide detailed insights into the coordination, connectivity, and structural arrangement of atoms, which are crucial for understanding the material's properties.

Solid-State 29Si DNP-Enhanced NMR for Atomic-Level Structure Elucidation

To overcome the inherent low sensitivity of the NMR-active 29Si isotope, Dynamic Nuclear Polarization (DNP) enhancement is employed. DNP-enhanced solid-state NMR significantly boosts the signal intensity, enabling the acquisition of high-resolution spectra and complex multi-dimensional correlation experiments that would otherwise be impractical. nih.govnews-medical.net This technique has been instrumental in determining the atomic-level structure of zinc-modified silicate materials. nih.govacs.orgresearchgate.net

The methodology involves transferring the high polarization of electron spins to the nuclear spins of interest (in this case, 29Si) via microwave irradiation at cryogenic temperatures, typically around 100 K. nih.govnews-medical.net The enhanced polarization allows for the detailed characterization of different silicon environments within the silicate structure. nih.gov For instance, in studies of zinc-modified calcium silicate hydrate (B1144303) (C-S-H), DNP-enhanced 29Si NMR has been combined with Density Functional Theory (DFT) calculations to precisely identify and quantify new silicon species that form upon the incorporation of zinc. nih.govacs.orgresearchgate.net

One-dimensional (1D) DNP-enhanced 29Si multi-CPMAS (Cross-Polarization Magic Angle Spinning) NMR spectra provide quantitative information about the populations of different silicate species (Q sites). nih.gov Furthermore, two-dimensional (2D) 29Si-29Si correlation experiments, such as the INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), can be performed to establish through-bond connectivities between neighboring silicon atoms, providing a detailed map of the silicate chain structure. nih.govrsc.org

Research Findings from DNP-Enhanced 29Si NMR:

Identification of New Silicon Sites: In zinc-modified C-S-H, DNP-enhanced spectra revealed new 29Si signals at chemical shifts of approximately -72 ppm and -79 ppm, which are not present in conventional C-S-H. nih.gov

Structural Role of Zinc: These new signals indicate that zinc directly alters the chemical environment of the silicon atoms, suggesting that zinc substitutes for silicon species within the silicate chains. nih.govacs.org

Quantitative Analysis: The technique allows for the quantification of these new zinc-associated silicon sites, showing how their populations increase with higher zinc content in the material. acs.org

Probing Coordination Environments and Silicon Speciation in Zinc-Modified Silicates

Solid-state NMR is exceptionally adept at probing the coordination environments and speciation of silicon in zinc-modified silicates. The chemical shift of a 29Si nucleus is highly sensitive to its local environment, including the number of bridging oxygen atoms connected to it. This is often described using Qn notation, where 'n' represents the number of other silicon atoms connected to the central silicon atom via an oxygen bridge.

In the study of zinc-modified C-S-H, DNP-enhanced 29Si NMR was used to identify and quantify various Q species. nih.govresearchgate.net The spectrum of the unmodified sample showed the expected peaks for Q1 (~-78.9 ppm), Q2b (bridging, ~-81.4 ppm), and Q2p (pairing, ~-84.4 ppm) silicate species. nih.gov Upon the addition of zinc, two primary new silicon species were identified:

Q(1,Zn): This species arises from the substitution of a Q1 silicon site in a silicate dimer by zinc. nih.govresearchgate.net

Q(2p,Zn): This species is formed when zinc substitutes a bridging Q2b silicon site. nih.govresearchgate.net

The populations of these new zinc-related species, Q(1,Zn) and Q(2p,Zn), were found to increase as more zinc was incorporated into the structure. acs.org For example, in one study, Q(1,Zn) species accounted for 10% of all silicate species at a lower zinc concentration and increased to 23% at a higher concentration. acs.org Similarly, the Q(2p,Zn) species increased from 10% to 34% with higher zinc content. acs.org This detailed speciation analysis suggests a direct substitution mechanism where zinc integrates into the silicate backbone, influencing properties such as the mean chain length of the silicate polymers. nih.govacs.org

The table below summarizes the observed 29Si chemical shifts and their assignments in zinc-modified C-S-H.

| Silicate Species | Conventional C-S-H Chemical Shift (ppm) | Zinc-Modified C-S-H Chemical Shift (ppm) | Assignment in Zinc-Modified Structure |

| Q1 | -78.9 | -78.9 | End-chain silicate tetrahedron |

| Q2b | -81.4 | -81.4 | Bridging silicate in a chain |

| Q2p | -84.4 | -84.4 | Pairing silicate in a chain |

| New Signal 1 | N/A | ~ -79 | Q(1,Zn): Zn substitution at a Q1 site |

| New Signal 2 | N/A | ~ -72 | Q(2p,Zn): Zn substitution at a Q2b site |

Data sourced from studies on zinc-modified C-S-H. nih.gov

Optical and Photophysical Spectroscopy of Zinc Silicates

Optical and photophysical spectroscopy techniques are vital for characterizing the electronic structure and luminescent properties of zinc silicate materials. These methods probe the interaction of light with the material, revealing information about electronic transitions, energy levels, and defect states.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a material as a function of wavelength. This absorption corresponds to the excitation of electrons from lower energy (typically ground) states to higher energy (excited) states. libretexts.org The energy of these electronic transitions provides fundamental information about the material's electronic band structure, particularly the band gap energy (Eg). mdpi.com

For zinc silicates and related zinc-containing oxides, UV-Vis spectra are characterized by a strong absorption edge in the ultraviolet region. This absorption is attributed to the electronic transition from the valence band, which is primarily composed of O 2p orbitals, to the empty conduction band. researchgate.net

Research Findings from UV-Vis Spectroscopy:

Zinc Oxide (ZnO): Studies on ZnO nanoparticles, a component in some zinc silicate composites, consistently show a characteristic absorption peak in the range of 360 nm to 376 nm. researchgate.netrsc.orgekb.eg This corresponds to the wide band gap of ZnO, which is approximately 3.12 to 3.32 eV. rsc.orgekb.eg

Zinc Silicate (Zn2SiO4): Pure zinc silicate (willemite) has a much larger band gap than ZnO. UV-Vis measurements on Zn2SiO4/ZnO composites have shown that the band gap energy for the Zn2SiO4 phase is as high as 5.5 eV. researchgate.net This means that pure zinc silicate primarily absorbs in the deep UV region.

The position of the absorption edge can be influenced by factors such as particle size, crystallinity, and the presence of dopants or defects within the material.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a technique where a material absorbs photons (excitation) and then radiates photons (emission) in response. The resulting emission spectrum provides insight into the electronic states and various recombination pathways for excited electrons and holes. For zinc silicates, PL is particularly sensitive to the presence of dopants, intrinsic defects, and structural phases.

The emission spectra of zinc-based silicates and oxides often display multiple emission bands:

Band-Edge Emission: A narrow, high-energy emission in the near-UV region (typically around 380-420 nm for ZnO-containing materials) is often observed. rsc.orgmdpi.com This is attributed to the direct recombination of excitons (electron-hole pairs) across the band gap and is a characteristic of materials with high crystalline quality. rsc.org

Defect-Related Emission: Broad emission bands in the visible spectrum (blue, green, yellow, or orange) are very common. rsc.orgekb.egmdpi.com These emissions originate from electronic transitions involving defect states within the band gap, such as oxygen vacancies, zinc interstitials, or surface defects. ekb.egmdpi.com The intensity and peak position of these visible emissions can vary significantly depending on the synthesis method and processing conditions, which control the defect density. rsc.org

Dopant-Induced Emission: The introduction of specific dopants, such as manganese (Mn2+), can create new, highly efficient emission centers. In Mn2+-doped zinc silicate, the emission is due to the 4T1 → 6A1 electronic transition within the d-orbitals of the Mn2+ ion. mdpi.com The color of this emission is highly dependent on the host lattice and the coordination environment of the Mn2+ ion. For instance, α-Zn2SiO4:Mn2+ typically emits a green light centered at 525 nm, while the metastable β-Zn2SiO4:Mn2+ phase produces a bright yellow luminescence with a peak around 570-577 nm. mdpi.com

The table below summarizes common photoluminescence emissions observed in zinc silicate and related materials.

| Material | Excitation Wavelength (nm) | Emission Peak (nm) | Color | Origin |

| ZnO Nanoparticles | Not specified | 393 - 420 | Near-UV / Violet | Band-edge excitonic recombination rsc.org |

| ZnO Nanoparticles | Not specified | 520 - 550 | Green | Defect states (e.g., oxygen vacancies) rsc.org |

| Mn2+-doped α-Zn2SiO4 | Not specified | ~ 525 | Green | 4T1 → 6A1 transition in Mn2+ mdpi.com |

| Mn2+-doped β-Zn2SiO4 | 265 | ~ 577 | Yellow | 4T1 → 6A1 transition in Mn2+ mdpi.com |

Microstructural Analysis and Defect Chemistry in Zinc Metasilicate

Electron Microscopy Characterization of Zinc Silicate (B1173343) Materials

Electron microscopy is an indispensable tool for the detailed characterization of zinc silicate materials, offering high-resolution imaging from the surface level down to the atomic scale.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field-Emission Scanning Electron Microscopy (FESEM), are primary techniques for examining the surface topography and crystal morphology of zinc metasilicate (B1246114). ucla.edu These methods scan a focused beam of electrons across a sample's surface to generate detailed images. ucla.edusphinxsai.com

Research has employed SEM to reveal that zinc metasilicate can form as a smooth, compact layer composed of tightly packed nanosheet arrays. whut.edu.cn In one study, the thickness of a single nanosheet was determined to be approximately 15 nm. whut.edu.cn The presence of cracks between these nanosheets is believed to be beneficial for the infiltration and transport of electrolytes in battery applications. whut.edu.cn FESEM analysis has been instrumental in observing the progression of crystal growth in zinc silicate glass-ceramics as a function of temperature. mdpi.com For instance, studies on zinc silicate derived from zinc oxide and rice husk ash showed no grain growth at room temperature or 700°C, but as the sintering temperature increased from 750°C to 950°C, the samples began to aggregate, clearly showing the effect of heat on crystal formation. mdpi.com

The morphology of zinc silicate is highly dependent on the synthesis method. FESEM has been used to characterize various nanostructures, including nanorods and flower-like assemblies, achieved by simply adjusting the ratio of reactants during hydrothermal synthesis. researchgate.netnih.gov Similarly, SEM has been used to observe the plate-like morphology of zinc tartrate crystals grown via a gel technique, showing a layered deposition growth pattern. sumdu.edu.ua The versatility of these techniques allows for direct visualization of how different synthesis parameters influence the final microstructure of zinc-based materials. researchgate.netd-nb.info

Table 1: FESEM Observations of Zinc Silicate Crystal Growth at Various Sintering Temperatures

| Sintering Temperature (°C) | Observation from FESEM Micrographs | Inferred State | Citation |

|---|---|---|---|

| 27 (Room Temperature) | No grain growth observed; clear glassy surface. | Amorphous | mdpi.com |

| 700 | No grain growth observed; clear glassy surface. | Amorphous | mdpi.com |

| 750 | Crystal formation begins; sharp peaks appear. | Crystalline phase starts | mdpi.com |

| 800 | Sample aggregation and crystal growth. | Crystalline | mdpi.com |

| 850 | Continued crystal growth. | Crystalline | mdpi.com |

| 900 | Continued crystal growth. | Crystalline | mdpi.com |

| 950 | Continued crystal growth. | Crystalline | mdpi.com |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide even greater magnification, enabling the study of the internal structure of materials at the nanoscale. nih.govrsc.org These techniques transmit a beam of electrons through an ultrathin sample to create an image. sphinxsai.com

In the study of this compound, TEM has been used to confirm its nanoscale characteristics. afc.asso.fr Cross-sectional TEM analysis of thin films has revealed silicon and zinc oxide nanocrystals embedded within a heterogeneous silicate matrix. lidsen.comlidsen.com These images show distinct regions of brightness, which correlate to the presence or absence of Zn-O-Si bonds. lidsen.comlidsen.com HRTEM, which allows for the imaging of the atomic lattice, has been used to identify specific crystal planes of ZnSiO₃, such as the (131), (610), (421), and (023) planes. whut.edu.cn This level of detail is crucial for confirming the phase of the synthesized material. whut.edu.cn

HRTEM is also essential for examining interfacial features. For example, it has been used to study the interface between a ZnSiO₃ layer and a zinc foil substrate, showing that the layer adheres closely to the surface. researchgate.net In studies of ZnO/β-SiC composites, TEM has demonstrated the evolution of a zinc silicate phase at the interface when the material is annealed at high temperatures. acs.org Selected Area Electron Diffraction (SAED), a technique often used in conjunction with TEM, further confirms the crystalline structure of nanoparticles by producing diffraction patterns that correspond to specific crystal planes. nih.gov

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized STEM technique particularly useful for chemical analysis at the nanoscale. myscope.trainingwikipedia.org The image contrast in HAADF-STEM is highly sensitive to the atomic number (Z) of the elements in the sample; heavier elements scatter more electrons to high angles and thus appear brighter. myscope.trainingwikipedia.org This "Z-contrast imaging" is often combined with Energy Dispersive X-ray Spectroscopy (EDX) to create elemental maps of a sample. researchgate.netnih.gov

This technique has been applied to this compound layers to confirm their composition and the distribution of their constituent elements. whut.edu.cn HAADF-STEM imaging coupled with elemental mapping has shown that zinc (Zn), silicon (Si), and oxygen (O) are uniformly distributed throughout the ZnSiO₃ layer. whut.edu.cnresearchgate.net This uniformity is a key structural advantage for applications requiring consistent material properties. whut.edu.cnnih.gov The technique has also been used to visualize the cross-section of a ZnSiO₃ layer on a zinc substrate, confirming a uniform thickness of approximately 300 nm. whut.edu.cnresearchgate.net

Atomic-Scale Imaging and Identical-Location Microscopy for Growth Mechanism Elucidation

Understanding how crystals form and grow is fundamental to controlling their final properties. Advanced microscopy techniques that allow for imaging at the atomic scale and tracking changes in the same location over time are invaluable for this purpose. davis-group-quantum-matter-research.ie

A key study on this compound utilized a "Zn-island-based identical-location microscopy method" to uncover the in-situ integration mechanism of a ZnSiO₃ layer on a zinc foil. whut.edu.cnnih.gov This technique involves repeatedly imaging the exact same area of the sample surface with an SEM at different stages of a reaction. researchgate.net By doing so, researchers were able to visualize and confirm that the formation of ZnSiO₃ nanosheet arrays follows an "etching–nucleation–growth" process. whut.edu.cnnih.gov The process begins with the etching of the zinc surface, followed by the nucleation of this compound ions, which then grow into a dense array of nanosheets. whut.edu.cn This approach provides direct evidence of the growth mechanism, which is difficult to obtain through other methods. whut.edu.cnresearchgate.netnih.gov

Investigation of Structural Defects and Imperfections in this compound Lattices

No crystal is perfectly ordered, and the presence of structural defects—such as vacancies, interstitials, and dislocations—can significantly influence a material's properties. deepblock.net Lattice mismatch between different crystalline layers or the introduction of dopant atoms can induce stress and create these imperfections. deepblock.netuni-freiburg.de

In silicate structures, the substitution of ions can cause significant lattice distortions. For example, doping with an ion that has a different radius than the host ion will inevitably create strain in the crystal lattice. mdpi.comresearchgate.net While specific studies on defects in ZnSiO₃ are part of a broader research area, principles from related materials can be applied. The substitution of Zn²⁺ for Ca²⁺ in hydroxyapatite (B223615), for instance, leads to changes in lattice parameters and reduced crystallinity due to the smaller ionic radius of zinc. researchgate.net Similarly, the formation of zinc silicate at the interface of different materials, like ZnO and Si, can be accompanied by stress and the formation of defects due to the inter-diffusion of atoms. unit.no High degrees of stress during crystal growth can propagate into the crystal, leading to the formation of extensive dislocation networks. uni-freiburg.de The study of these defects is crucial, as they can act as charge carrier traps or recombination centers, affecting the electronic and optical performance of the material. deepblock.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 159677 |

| Zinc Oxide | 14806 |

| Silicon Dioxide | 24261 |

| Sodium Metasilicate | 16212359 |

| Calcium Nitrate (B79036) | 14928 |

| Zinc Nitrate | 24518 |

| Zinc | 23994 |

| Silicon | 5461123 |

| Oxygen | 977 |

| Zinc Tartrate | 16217757 |

| Calcium | 5460341 |

| Hydroxyapatite | 14801 |

Computational and Theoretical Modeling of Zinc Metasilicate

Density Functional Theory (DFT) Applications for Zinc Silicates

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to zinc silicates to understand their fundamental properties. DFT calculations are foundational for exploring chemical principles in various computational chemistry domains. researchgate.netcdmf.org.bracs.orgnih.gov

DFT has been employed to study the electronic structure and optical properties of various polymorphs of zinc metasilicate (B1246114) (ZnSiO₃) and zinc orthosilicate (B98303) (Zn₂SiO₄). aip.orgaip.orgresearchgate.net Studies have investigated orthorhombic, monoclinic, and rhombohedral modifications of ZnSiO₃, as well as rhombohedral, tetragonal, and cubic forms of Zn₂SiO₄. aip.orgaip.orgresearchgate.net

The calculated fundamental band gaps for these different polymorphs range from 2.22 to 4.18 eV. aip.orgaip.orgresearchgate.net It's a known tendency of DFT to underestimate band gaps compared to experimental values. aip.org For instance, the experimental band gap for rhombohedral Zn₂SiO₄ is between 5.50 and 6.26 eV. aip.org The lowest conduction band in these materials is primarily contributed by Zn 4s electrons and is well-dispersed, similar to what is observed in transparent conducting oxides like zinc oxide. aip.orgresearchgate.net The topmost valence band is less dispersive and is mainly composed of O 2p and Zn 3d electrons. aip.orgresearchgate.net Analysis of charge density and electron localization function indicates that ionic bonding is the predominant type of chemical bond in these compounds. aip.orgaip.orgresearchgate.net

The electronic properties of zinc silicates, including the band structure and density of states (DOS), have been calculated to understand their potential in various applications. researchgate.netarxiv.org The valence band is primarily formed from a mix of oxygen's 2p orbitals and zinc's 4s, 4p, and 3d orbitals, while the conduction band mainly contains zinc's 4s and 4p orbitals, silicon's 3p orbitals, and oxygen's 2p orbitals. researchgate.net

| Compound | Polymorph | Calculated Band Gap (eV) |

|---|---|---|

| ZnSiO₃ | Orthorhombic | 2.22 - 2.50 (Range for different structures) |

| Monoclinic | 2.33 - 2.45 (Range for different structures) | |

| Rhombohedral | 2.80 | |

| Zn₂SiO₄ | Rhombohedral | 4.18 |

| Tetragonal | 3.13 | |

| Cubic (Spinel) | 2.86 |

Computational methods are crucial for interpreting experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. DFT-based chemical shift computations, combined with solid-state NMR, have been used to determine the atomic-level structure of zinc-modified materials. ethz.chnih.gov For silicon-based materials, predicting ²⁹Si NMR chemical shifts is essential for structural elucidation. illinois.eduacs.org

This approach involves calculating the expected NMR chemical shifts for various proposed atomic arrangements and comparing them to experimental spectra. In zinc-modified calcium silicate (B1173343) hydrate (B1144303), this combined methodology revealed new silicon species where zinc substitutes silicon sites in dimers and bridging locations. ethz.chnih.gov Although there is limited information specifically on ⁶⁷Zn NMR for zinc metasilicate due to the nucleus's low sensitivity and broad signal lines, the principles of using DFT to predict shifts remain applicable. huji.ac.il The chemical shift in NMR is related to the electronic environment of the nucleus, which can be accurately modeled by DFT calculations. geologyscience.ru

Molecular Dynamics (MD) Simulations for Atomic-Level Structure Dynamics

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. mdpi.comagc.com MD simulations provide detailed information on the time-dependent behavior of a system, including structural fluctuations and dynamic events at the atomic level. mdpi.com

Thermodynamic Simulations of this compound Formation

Thermodynamic simulations are used to predict the stability of different chemical compounds and their crystalline forms (polymorphs) under various conditions of temperature and pressure. These calculations are vital for understanding the formation and transformation of materials.

The feasibility of a chemical reaction, such as the formation of this compound, can be determined by calculating the change in Gibbs free energy (ΔG). rsc.orgchemguide.co.uk A reaction is considered thermodynamically feasible or spontaneous if the value of ΔG is negative. rsc.orgsavemyexams.comstackexchange.com The Gibbs free energy equation, ΔG = ΔH – TΔS, relates the change in enthalpy (ΔH), temperature (T), and the change in entropy (ΔS). rsc.orgchemguide.co.ukdocbrown.info

For the formation of this compound, which can be synthesized from compounds like zinc acetate (B1210297) and a silicate source at elevated temperatures (e.g., 440-450°C), thermodynamic calculations can predict the temperature at which the reaction becomes favorable. e3s-conferences.org By calculating the enthalpy and entropy changes for the reaction, one can determine the threshold temperature above which ΔG becomes negative, indicating that the formation of ZnSiO₃ is thermodynamically feasible. savemyexams.com

DFT total energy calculations are a primary tool for predicting the structural phase stability of materials. nih.gov By calculating the total energy of different polymorphs of a compound, researchers can identify the most stable structure (the ground state) and predict pressure-induced structural transitions. nih.gov

For ZnSiO₃, studies have compared monoclinic, rhombohedral, and orthorhombic modifications. nih.gov These calculations found that a monoclinic phase of ZnSiO₃ is the most stable. nih.gov The following sequence of pressure-induced phase transitions has been predicted for ZnSiO₃: monoclinic → another monoclinic form → rhombohedral. nih.gov For Zn₂SiO₄, the rhombohedral phase was identified as the ground state, with a predicted transition sequence of: rhombohedral → tetragonal → orthorhombic → another orthorhombic form → cubic → a final orthorhombic structure. nih.gov These predictions rely on comparing the calculated free energies of the different crystalline structures. arxiv.orgaps.orgaps.org

Kinetic Modeling of this compound Formation and Reaction Pathways

The formation of this compound (ZnSiO₃) is a complex process influenced by various factors such as temperature, pH, and the nature of the precursor materials. Understanding the kinetics and reaction pathways is crucial for controlling the synthesis of this compound with desired properties.

The reaction pathways for the formation of zinc silicate can vary significantly depending on the synthesis method. One described pathway for creating a zinc silicate polymer layer involves a multi-step process oaepublish.com:

Initial Curing Reaction: This step involves the concentration of a silicate/zinc film through the evaporation of a solvent, typically water.

Insolubilization: The formation of the silicate matrix occurs with zinc ions from the surface of a zinc foil.

Further Hydrolysis: Silicate undergoes further hydrolysis, often in the presence of carbonic acid formed from atmospheric carbon dioxide dissolved in water.

Polysilicic Acid Production: This leads to the formation of polysilicic acid.

Final Reaction: The polysilicic acid then reacts with zinc ions to form a zinc silicate polymer with a three-dimensional inorganic matrix structure. oaepublish.com

Another common synthesis route involves the reaction of an aqueous sodium zincate solution with a source of silica (B1680970), such as sodium metasilicate solution or powdered glass. The reaction is typically maintained at a temperature between 15°C and 100°C for at least 30 minutes, followed by precipitation, filtration, and drying of the resulting sodium zincosilicate. google.com For instance, one method involves preparing sodium zincate by dissolving zinc oxide in sodium hydroxide (B78521) solution and then slowly adding sodium silicate with constant stirring at 60-65°C. google.com

Hydrothermal treatment is another pathway to produce crystalline zinc silicate minerals like sauconite, hemimorphite, or willemite. This process involves subjecting an acid-treated clay mineral and a zinc source (oxide or hydroxide) to elevated temperatures (e.g., 150 to 250°C for hemimorphite) and autogenous pressure in a hydrothermal environment. google.com

The synthesis of amorphous zinc silicate can be achieved by reacting sodium silicate with a zinc nitrate (B79036) hexahydrate solution. The pH is carefully controlled, and the mixture is aged in an autoclave at 100°C, followed by filtration, drying, and calcination at 600°C. nih.gov

The table below summarizes various reaction pathways for the formation of different forms of zinc silicate.

Table 1: Reaction Pathways for Zinc Silicate Formation

| Final Product | Precursors | Key Reaction Steps |

|---|---|---|

| Zinc Silicate Polymer | Silicate/Zinc Film, Zinc Foil, Water, Carbonic Acid | 1. Solvent Evaporation2. Matrix formation with zinc ions3. Hydrolysis of silicate4. Polysilicic acid formation5. Reaction of polysilicic acid with zinc ions oaepublish.com |

| Sodium Zincosilicate | Sodium Zincate Solution, Silica Source (e.g., Sodium Metasilicate) | 1. Mixing of reactants2. Aging at a controlled temperature (e.g., 60-65°C)3. Precipitation4. Filtration and drying google.com |

| Crystalline Zinc Silicate (e.g., Hemimorphite) | Acid-treated Clay Mineral, Zinc Oxide/Hydroxide | Hydrothermal treatment at elevated temperature and pressure (e.g., 150-250°C) google.com |

Multiphysics Simulations for Interfacial Phenomena (e.g., COMSOL for Zn²⁺ Flux)

Multiphysics simulations, particularly using software like COMSOL Multiphysics®, are powerful tools for investigating interfacial phenomena related to this compound, especially in electrochemical applications. These simulations can model the transport and distribution of ionic species, such as Zn²⁺, which is critical for understanding processes like dendrite formation in zinc-ion batteries where this compound might be used as a protective layer.

The core of these simulations often involves solving a set of coupled partial differential equations that describe the underlying physical processes. For modeling ion transport in an electrolyte, the Nernst-Planck-Poisson (NPP) equations are frequently employed. comsol.com These equations describe the flux of ions due to diffusion, migration in an electric field, and convection, while also accounting for the electric field generated by the charge distribution.

In the context of a zinc-based electrochemical system, a mathematical model can be developed based on porous electrode theory. comsol.com This approach integrates microscopic phenomena within the porous structure of an electrode with the macroscopic behavior of the battery. The model would typically solve for the concentration distribution of various species and the electric potential in both the anode and cathode. comsol.com

The table below outlines the key components of a multiphysics model for simulating Zn²⁺ flux at an interface.

Table 2: Components of a Multiphysics Model for Zn²⁺ Flux

| Component | Description | Governing Equations |

|---|---|---|

| Ion Transport | Describes the movement of ions in the electrolyte. | Nernst-Planck Equation: Describes ion flux due to diffusion and migration. |

| Charge Conservation | Ensures that charge is conserved throughout the system. | Poisson's Equation: Relates the electric potential to the charge density. |

| Electrode Kinetics | Describes the rate of electrochemical reactions at the electrode surface. | Butler-Volmer Equation: Relates the reaction rate to the overpotential. |

Simulations using these principles can visualize the distribution of Zn²⁺ ions and the local current density at the electrode surface. researchgate.net This is instrumental in understanding how a this compound coating can homogenize the Zn²⁺ flux, thereby suppressing the formation of dendrites and improving the performance of zinc-ion batteries. The simulation results can provide insights that are challenging to obtain through experimental methods alone. comsol.com

Thermodynamic and Kinetic Stability Studies of Zinc Metasilicate Systems

Thermal Decomposition and Degradation Mechanisms of Zinc Silicates

The thermal stability and degradation of zinc silicates are critical factors in their application, particularly at elevated temperatures. The decomposition processes involve a series of chemical transformations that lead to the formation of different phases.

When subjected to high temperatures, zinc silicate (B1173343) coatings can undergo significant changes. For instance, metallic zinc within a zinc silicate primer melts at approximately 420°C. Above this temperature, it reacts rapidly with atmospheric oxygen, leading to the degradation of the metallic zinc into zinc oxide. scribd.com This oxidation process can compromise the galvanic corrosion protection properties of the coating because the rapid formation of zinc oxide can create microcracking in the relatively brittle silicate matrix. scribd.com

In different systems, the formation of zinc metasilicate (B1246114) (ZnSiO₃) has been observed at temperatures between 440-450°C. fishersci.pt Studies on related compounds, such as hydrated zinc borate (B1201080), show that thermal decomposition can lead to the formation of new crystalline phases. For example, the thermal decomposition of 2ZnO·3B₂O₃ can produce boron oxide (B₂O₃) and a different form of zinc borate (3ZnO·B₂O₃). americanelements.com At temperatures around 900°C, interactions between zinc borate and aluminosilicates can result in the formation of zinc aluminate (ZnO·Al₂O₃). americanelements.com

The thermal decomposition of zinc hydroxy-sulfate-hydrate minerals, which are structurally related to some industrial zinc compounds, involves several stages: dehydration, dehydroxylation, and the evolution of sulfur dioxide and oxygen at higher temperatures. The primary final solid product of this decomposition up to 1000°C is zinc oxide (ZnO). americanelements.com

In silicate-sodium compositions modified with zinc acetate (B1210297), thermal analysis indicates that thermochemical modifications can lead to the formation of various zinc hydroxides, silicates, and zinc silicates in the temperature range of 110-450°C. At 450°C, the dominant crystalline phase observed is the sparingly soluble zinc metasilicate (ZnSiO₃). fishersci.pt

Enthalpy and Entropy of Formation of this compound Phases

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy (ΔfH°) and entropy (S°) of formation. These values indicate the energy change upon the formation of the compound from its constituent elements in their standard states and the degree of disorder of the compound, respectively.

For the specific phase of This compound (ZnSiO₃) , the following standard molar thermodynamic properties have been reported:

Standard Molar Enthalpy of Formation (ΔfH⁰) : -1263.6 kJ/mol for the solid state at 298.15 K. nih.gov

Standard Molar Entropy (S⁰) : 84 J/(mol·K) for the solid state at 298.15 K. nih.gov

These values are crucial for calculating the Gibbs free energy of formation and predicting the spontaneity of reactions involving this compound. A highly negative enthalpy of formation signifies that the compound is energetically stable with respect to its constituent elements.

For comparison and broader context within the zinc-silicon-oxygen system, the heat of formation for zinc orthosilicate (B98303) (Zn₂SiO₄) , also known as willemite, has also been determined through calorimetric studies. The heat of formation from the oxides (2ZnO + SiO₂) is -26.980 ± 0.220 kcal/mol. nih.gov

Below is an interactive data table summarizing the reported thermodynamic properties for this compound.

Crystallization Kinetics and Activation Energies in Zinc Silicate Systems

The study of crystallization kinetics in zinc silicate systems provides insight into the mechanisms and energy barriers associated with the transformation from an amorphous (glassy) state to a crystalline structure. Key parameters in these studies include the activation energy for crystallization (Ea) and the Avrami exponent (n), which describes the dimensionality of crystal growth.

Research on zinc silicate crystalline glazes has shown that the crystallization process is significantly influenced by temperature. In one study, the activation energy (Ea) for the crystallization of zinc silicate in a glaze was determined to be 148.2 kJ/mol using the Arrhenius equation. fishersci.be The Avrami exponent in various systems indicates that the crystal formation mechanism can shift from a diffusion-controlled to a nucleation-driven process. fishersci.be

In more complex systems, such as bioactive glasses containing zinc, the crystallization behavior can lead to multiple phases. For a 0.68ZnO·Na₂O·CaO·2SiO₂ glass, the Na₂ZnSiO₄ crystalline phase forms at a lower temperature compared to Na₂CaSi₂O₆. The activation energy for the crystallization of Na₂ZnSiO₄ was found to be 266 ± 20 kJ/mol using isothermal methods and 245 ± 15 kJ/mol from nonisothermal methods. fishersci.com The addition of zinc to this glass system was shown to promote crystallization at lower temperatures. fishersci.com

Studies on other multi-component silicate glasses also highlight the role of zinc. In a barium-zinc borosilicate glass, crystallization occurred in two stages, with barium borate forming first, followed by barium zinc silicate (BaZnSiO₄). nih.gov The activation energy for the crystallization of the barium zinc silicate phase was found to be in the range of 490 to 570 kJ/mol. nih.gov

The following interactive data table presents a summary of activation energies for crystallization found in various zinc silicate-containing systems.

Phase Equilibrium Diagrams for Zinc Oxide-Silica Systems

Phase equilibrium diagrams are fundamental tools for understanding the relationships between temperature, composition, and the stable phases present in a material system. The zinc oxide-silica (ZnO-SiO₂) system is of great importance for ceramics and metallurgy.

Early and foundational studies of the condensed ZnO-SiO₂ system established the key features of its phase diagram. ereztech.com These studies, conducted using the quenching method, revealed the following critical points:

There is only one stable binary compound in the system: zinc orthosilicate (Zn₂SiO₄) , also known as the mineral willemite. This compound melts congruently at a temperature of 1512°C. ereztech.com

A eutectic exists between tridymite (a high-temperature polymorph of SiO₂) and Zn₂SiO₄ at 1432°C with a composition of 49.1 mol% ZnO. ereztech.com

A second eutectic is present between ZnO and Zn₂SiO₄ at 1507°C and a composition of 77.5 mol% ZnO. ereztech.com